Naphthalene-1,2,4,8-tetrol
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Overview
Description
Naphthalene-1,2,4,8-tetrol is a naphthalenetetrol that is naphthalene which is substituted by hydroxy groups at postions 1, 2, 4, and 8. Also known as naphthalene-1,3,4,5-tetrol. It is a naphthalenetetrol and a naphthohydroquinone.
Scientific Research Applications
Base-Catalysed Alkylation of 2,7-Naphthalenediol
A study by Fan et al. (1998) explored the reaction of 2,7-naphthalenediol with glyoxal, producing compounds like 1,8-(2,5-Dihydroxy-1,4-dioxane-3,6-diyl)naphthalene-2,7-diol. This research highlights the chemical versatility of naphthalene derivatives in synthesis and stereochemistry.
Photolysis in Naphthalene/Tetranitromethane Mixtures
The study by Eberson & Radner (1991) investigated the photolysis of naphthalene with tetranitromethane, demonstrating how naphthalene reacts in light-initiated and thermal nitration processes, which is significant for understanding chemical reactions in environmental contexts.
Nitration and Photonitration of Naphthalene in Aqueous Systems
Research by Vione et al. (2005) studied the nitration of naphthalene in aqueous solutions to gain insights into the nitration of aromatic compounds in atmospheric conditions, highlighting the environmental significance of naphthalene derivatives.
Gas-Phase Reactions with OH Radicals and N2O5
A study by Atkinson et al. (1987) examined the gas-phase reactions of naphthalene with OH radicals and N2O5, providing valuable information on the atmospheric chemistry of polycyclic aromatic hydrocarbons.
Chemistry of Naphthalene Diimides
Bhosale et al. (2008) explored naphthalene diimides (NDIs) and their applications in material and supramolecular science, highlighting their potential in conducting thin films, molecular sensors, and energy transfer.
Electro-optical and Charge Transfer Properties
Irfan et al. (2017) investigated naphthalene-based compounds for their electro-optical properties and potential applications in organic semiconductors and dye-sensitized solar cells.
Properties
Molecular Formula |
C10H8O4 |
---|---|
Molecular Weight |
192.17 g/mol |
IUPAC Name |
naphthalene-1,2,4,8-tetrol |
InChI |
InChI=1S/C10H8O4/c11-6-3-1-2-5-7(12)4-8(13)10(14)9(5)6/h1-4,11-14H |
InChI Key |
JNLWKNHLUVQHPV-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)O)C(=C(C=C2O)O)O |
Canonical SMILES |
C1=CC2=C(C(=C1)O)C(=C(C=C2O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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